5-Methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride
Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in condensation reactions, such as the Gewald and Paal–Knorr reactions mentioned above .Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary greatly depending on their specific structure. For example, 5-(Phenylsulfonyl)thiophene-2-sulfonylchloride is a solid with a molecular weight of 196.68 .Scientific Research Applications
Ocular Hypotensive Activity
5-Methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride derivatives have been studied for their potential in treating glaucoma. These compounds, particularly those with 5-substituents, show topical ocular hypotensive activity. Such activity is linked to their ability to inhibit carbonic anhydrase and their optimized water solubility and pKa to minimize pigment binding in the iris (Prugh et al., 1991).
Cyclization Studies
The compound has been a subject of study in cyclization reactions. Specifically, its derivatives have been analyzed in various solvents at different temperatures, contributing to a better understanding of the electrocyclic mechanism characterized by a late transition state (Noto, Rainieri, & Arnone, 1989).
Antimicrobial Applications
Derivatives of this compound have been synthesized and evaluated for antimicrobial properties. These compounds demonstrated significant biofilm reduction capacity against marine bacteria, showing potential as antimicrobial agents (Benneche et al., 2011).
Antimycobacterial Activity
Novel derivatives of this compound have been synthesized and tested for their antimycobacterial activity. These compounds, particularly those synthesized under specific conditions, showed significant activity against Mycobacterium tuberculosis, indicating potential as antimycobacterial agents (Balamurugan et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 5-chlorosulfonylthieno[2,3-b]thiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO4S3/c1-13-7(10)5-2-4-3-6(16(9,11)12)15-8(4)14-5/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFRMRQFVOPBHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)SC(=C2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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